Lipoinsäure

Übersicht

Beschreibung

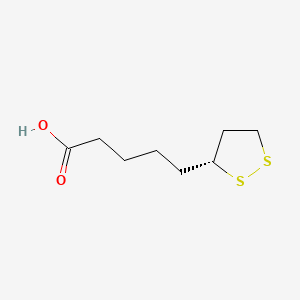

Lipoic acid (LA), also known as α-lipoic acid, alpha-lipoic acid (ALA), and thioctic acid, is an organosulfur compound derived from caprylic acid (octanoic acid) . It is essential for aerobic metabolism and is a crucial part of mitochondrial bioenergetic reactions . LA is produced by plants, humans, and animals . It is also available as a dietary supplement in some countries, marketed as an antioxidant .

Synthesis Analysis

Lipoic acid is synthesized in the heart, liver, and testis . The main metabolic transformation of lipoic acid is β-oxidation of the pentanoic acid side chain . A synthesis of ALA starting from 7-carbethoxy-2-heptenoic acid has been reported .

Molecular Structure Analysis

LA contains two sulfur atoms (at C6 and C8) connected by a disulfide bond . The carbon atom at C6 is chiral, and the molecule exists as two enantiomers ®-(+)-lipoic acid (RLA) and (S)-(-)-lipoic acid (SLA) and as a racemic mixture (R/S)-lipoic acid (R/S-LA) . LA appears physically as a yellow solid and structurally contains a terminal carboxylic acid and a terminal dithiolane ring .

Chemical Reactions Analysis

As a potent antioxidant and a natural dithiol compound, LA performs a crucial role in mitochondrial bioenergetic reactions . It acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .

Physical And Chemical Properties Analysis

LA is a yellow needle-like crystal with a molar mass of 206.32 g·mol−1 . It has a melting point of 60–62 °C . It is very slightly soluble in water (0.24 g/L) but soluble in ethanol (50 mg/mL) .

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Lipoinsäure (LA) ist eine natürlich vorkommende, schwefelhaltige Fettsäure mit hoher antioxidativer Aktivität . Die Schwefelatome innerhalb des LA-Rings spielen eine entscheidende Rolle bei der Ausübung der antioxidativen Aktivität . Die oxidierte Form (LA) und ihr reduziertes Derivat (Dihydrothis compound, DHLA) fungieren als ein starkes Redoxpaar und sind an verschiedenen Aspekten des antioxidativen Abwehrsystems beteiligt .

Behandlung von Oxidations-Reduktions-Erkrankungen

LA wurde in den letzten 70 Jahren zur Behandlung verschiedener Oxidations-Reduktions-Erkrankungen eingesetzt . Seine antioxidativen Eigenschaften schützen Zellen und Gewebe vor oxidativem Stress .

Diabetes und Nervenschmerzbehandlung

LA wird auch zur Behandlung von Diabetes und Nervenschmerzen eingesetzt .

Gewichtsverlust und Herzkrankheiten

LA wurde im Bereich der Gewichtsabnahme und der Behandlung von Herzkrankheiten eingesetzt .

Primäre mitochondriale Erkrankungen

LA wird zur Behandlung primärer mitochondrialer Erkrankungen eingesetzt .

Biomedizinische Anwendungen von PLA-basierten Materialien

LA kann über Ringöffnungspolymerisation (ROP) Poly(this compound) (PLA) bilden, das in verschiedenen biomedizinischen Anwendungen eingesetzt wurde . Diese Anwendungen lassen sich in sechs Kategorien unterteilen: antibakterielle, entzündungshemmende, krebshemmende, haftende, flexible Elektronik und 3D-gedruckte Gewebeschablonen .

Nanotechnologische Ansätze

Die Einarbeitung von LA in Nanoplattformen kann Faktoren wie Bioverfügbarkeit, Stabilität, Reaktivität und gezielte Abgabe beeinflussen . Nanoformulierungen von LA können seine Löslichkeit und Absorption deutlich verbessern, wodurch es bioverfügbarer wird . Während LA in freier Form anfällig für den Abbau sein kann, gewährleistet die Verkapselung in Nanopartikeln seine Stabilität im Laufe der Zeit und seine kontrollierte und anhaltende Freisetzung in die Zielgewebe und -zellen .

Kombination mit anderen Verbindungen

LA kann mit anderen Verbindungen, wie z. B. anderen Antioxidantien, Medikamenten oder Nanomaterialien, kombiniert werden, um synergistische Effekte zu erzielen, die ihre gesamten therapeutischen Vorteile verbessern oder ihre potenzielle Zytotoxizität verhindern .

Wirkmechanismus

Target of Action

Lipoic acid, also known as α-lipoic acid, is a naturally occurring compound that plays a crucial role in various biochemical reactions . It primarily targets Histone Deacetylases (HDACs) , specifically HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 . These enzymes are involved in the regulation of gene expression and play a significant role in cellular functions .

Mode of Action

Lipoic acid interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to the hyperacetylation of HDAC substrates . Lipoic acid is also involved in oxidative decarboxylations of keto acids . It exists as two enantiomers, the R-enantiomer and the S-enantiomer . The R-enantiomer is the naturally occurring form and is the one that inhibits HDACs at physiologically relevant concentrations .

Biochemical Pathways

Lipoic acid is involved in central metabolic pathways and is essential for aerobic metabolism . It acts as a cofactor for several enzymes, including the pyruvate dehydrogenase complex, which is critical to the citric acid cycle . It also plays a role in the glycine cleavage system, which regulates glycine concentrations .

Pharmacokinetics

Lipoic acid exhibits a bioavailability of approximately 30% when taken orally . Intravenous delivery of lipoic acid guarantees direct absorption into the bloodstream, bypassing the gastrointestinal tract, which enhances the compound’s bioavailability and potency .

Result of Action

The molecular and cellular effects of lipoic acid’s action are primarily due to its antioxidant properties . It has the ability to scavenge and inactivate free radicals, reducing oxidative stress . This antioxidant activity protects cells and tissues from oxidative damage, which is particularly beneficial in conditions such as neurodegenerative disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lipoic acid. For instance, the sulfur atoms within the α-lipoic acid ring play a crucial role in exerting antioxidant activity . The oxidized form (α-lipoic acid, ALA) and its reduced derivative (dihydrolipoic acid, DHLA) function as a potent redox couple, participating in different aspects of the antioxidant defense system . Furthermore, metabolites like DHLA, bisnorlipoic acid, and tetranorlipoic acid may contribute to the antioxidant effect of lipoic acid in vivo .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-[(3R)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152651 | |

| Record name | (R)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Lipoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Lipoic Acid is generally involved in oxidative decarboxylations of keto acids and is presented as a growth factor for some organisms. Lipoic acid exists as two enantiomers, the R-enantiomer and the S-enantiomer. Normally only the R-enantiomer of an amino acid is biologically active, but for lipoic acid the S-enantiomer assists in the reduction of the R-enantiomer when a racemic mixture is given. Some recent studies have suggested that the S-enantiomer in fact has an inhibiting effect on the R-enantiomer, reducing its biological activity substantially and actually adding to oxidative stress rather than reducing it. Furthermore, the S-enantiomer has been found to reduce the expression of GLUT-4s in cells, responsible for glucose uptake, and hence reduce insulin sensitivity. | |

| Record name | Lipoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1200-22-2 | |

| Record name | α-Lipoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Arlipoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLL71EBS9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60.5 °C | |

| Record name | Lipoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

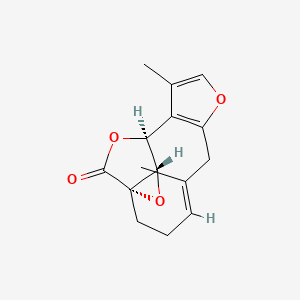

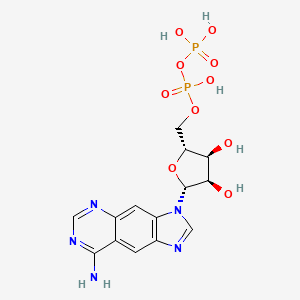

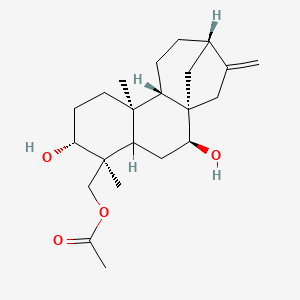

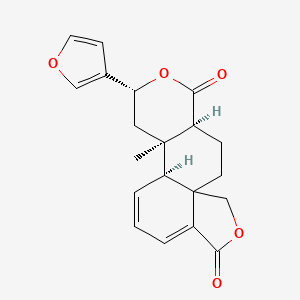

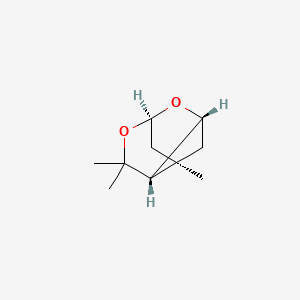

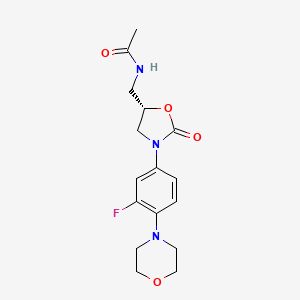

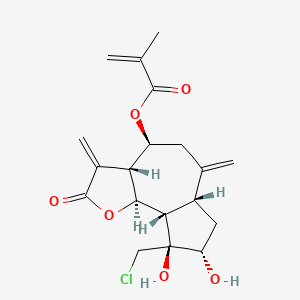

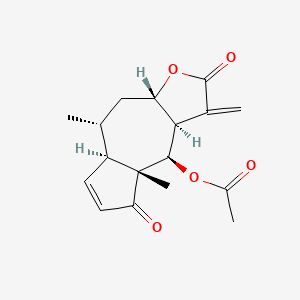

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, monoperchlorate](/img/structure/B1675495.png)